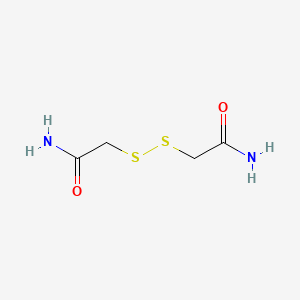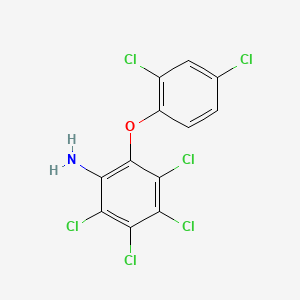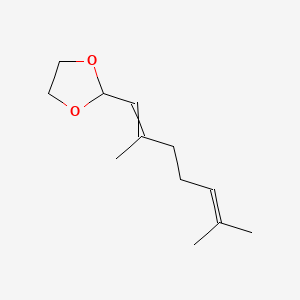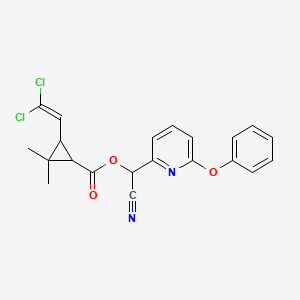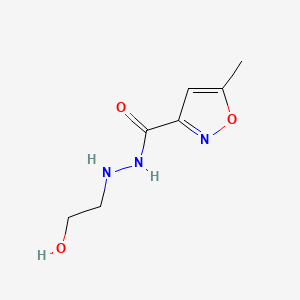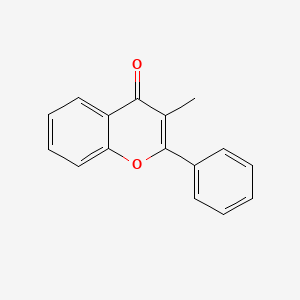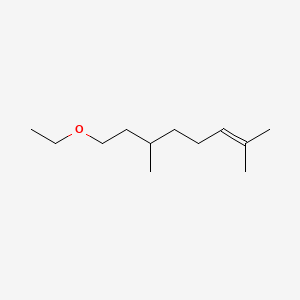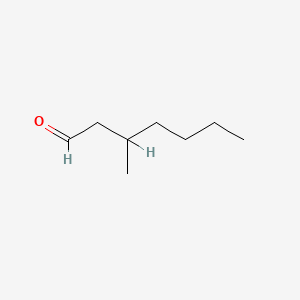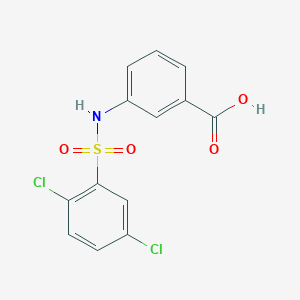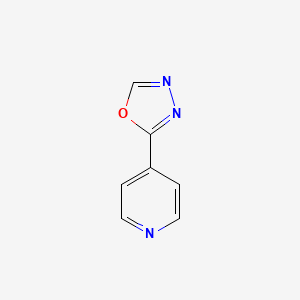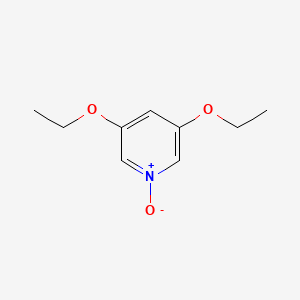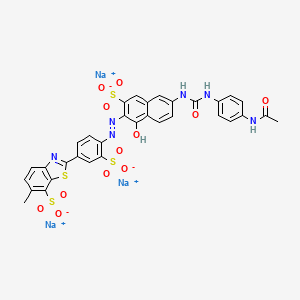
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, acetylamino, and diazenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate involves multiple steps. The process typically starts with the preparation of the benzothiazole ring, followed by the introduction of sulfonic acid groups. The acetylamino and diazenyl groups are then added through a series of reactions involving specific reagents and catalysts. The final step involves the formation of the sodium salt, which is achieved by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid and diazenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives. These products are often used as intermediates in the synthesis of other complex molecules.
Scientific Research Applications
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. The sulfonic acid and diazenyl groups play a crucial role in these interactions, facilitating the binding and subsequent biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolesulfonic acid: A simpler analog with similar sulfonic acid functionality.
Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-: Another compound with acetylamino and sulfonyl groups.
Uniqueness
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
Properties
CAS No. |
6417-31-8 |
|---|---|
Molecular Formula |
C33H23N6Na3O12S4 |
Molecular Weight |
892.8 g/mol |
IUPAC Name |
trisodium;2-[4-[[6-[(4-acetamidophenyl)carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H26N6O12S4.3Na/c1-16-3-11-25-30(31(16)55(49,50)51)52-32(37-25)18-4-12-24(26(14-18)53(43,44)45)38-39-28-27(54(46,47)48)15-19-13-22(9-10-23(19)29(28)41)36-33(42)35-21-7-5-20(6-8-21)34-17(2)40;;;/h3-15,41H,1-2H3,(H,34,40)(H2,35,36,42)(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
JWFOTJIXWCVMRP-UHFFFAOYSA-K |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)NC(=O)NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)NC(=O)NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
6417-31-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



